molecular formula C16H13Cl B2419289 1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene CAS No. 37985-13-0

1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene

Cat. No. B2419289
CAS RN: 37985-13-0
M. Wt: 240.73
InChI Key: LASZRNUFCYQISX-KBXRYBNXSA-N
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Description

1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene, also known as 4-chloro-1,3-diphenyl-1-butadiene, is an important organic compound that has been extensively studied due to its wide range of applications. This compound is used in various fields, such as organic chemistry, materials science, and pharmaceuticals. It is also used in the synthesis of other compounds and has been found to be an effective catalyst in various reactions. In

Scientific Research Applications

1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of various compounds, such as polymers, pharmaceuticals, and materials. It has also been used in the synthesis of other organic compounds, such as dyes and pigments. Additionally, it has been used to study the structure-property relationships of various materials.

Mechanism of Action

1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene is an electrophilic compound, meaning it is capable of accepting electrons from other molecules. It has been found to undergo a variety of reactions, such as addition, substitution, and oxidation-reduction reactions. The addition reaction is the most common and involves the addition of a nucleophile, such as a halide, to the molecule. The substitution reaction involves the replacement of one group of atoms with another group of atoms, while the oxidation-reduction reaction involves the transfer of electrons from one molecule to another.
Biochemical and Physiological Effects
1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene has been found to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators. It has also been found to have an anti-inflammatory effect and to inhibit the growth of certain cancer cells. Additionally, it has been found to have a variety of other biological effects, such as antioxidant activity, anti-allergic activity, and anti-microbial activity.

Advantages and Limitations for Lab Experiments

1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene has a variety of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and has a low toxicity, making it safe to use in laboratory experiments. However, it is important to note that it is a relatively reactive compound and can easily undergo unwanted side reactions. Additionally, it can be difficult to purify and isolate the product from other compounds.

Future Directions

1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene has a wide range of potential applications and future directions. One potential future direction is the development of new synthetic methods for the synthesis of this compound. Additionally, further research could be done to explore the biological and physiological effects of this compound. Additionally, further research could be done to explore the potential use of this compound as a catalyst for various reactions. Finally, further research could be done to explore the potential use of this compound in materials science and pharmaceuticals.

properties

IUPAC Name

1-chloro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-13H/b8-4+,9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASZRNUFCYQISX-KBXRYBNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene

Synthesis routes and methods

Procedure details

0.112 g (0.5 millimol) of palladium acetate, 10.05 g (50 millimols) of 4-chlorocinnamyl chloride, 6.5 g (62.5 millimols) of styrene and 9.27 g (50 millimols) of tri-n-butylamine in 50 ml of p-xylene are stirred for 23/4 hours at 120° C. The crude product is chromatographed on silica gel in methylene chloride and is recrystallised from n-hexane. 0.5 g (4% of theory) of the above compound are obtained in the form of white crystals of melting point 161.2° C.
Quantity
10.05 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
9.27 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.112 g
Type
catalyst
Reaction Step One

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